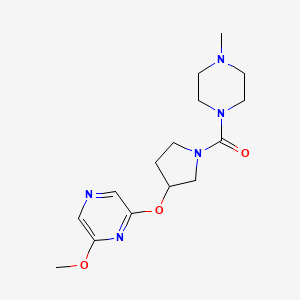

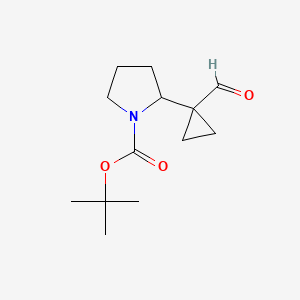

![molecular formula C27H23ClN4O4S B2541066 2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 892383-29-8](/img/structure/B2541066.png)

2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide, is a complex molecule that appears to be related to a family of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential anticancer activities.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which in turn is synthesized from methyl 3-aminothiophene-2-carboxylate through a series of reactions including condensation with urea and chlorination with phosphorus oxychloride .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography. For example, the crystal structure of a related compound was determined to belong to the tetragonal system with specific space group parameters . Density functional theory (DFT) is used to optimize geometric bond lengths and angles, which are then compared with experimental X-ray diffraction values to confirm the structure .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of Schiff bases when reacted with primary and heterocyclic amines. These compounds can also serve as building blocks for constructing various nitrogen heterocycles, such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines, through reactions with bifunctional nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their molecular electrostatic potential (MEP) surface maps, which are investigated using theoretical calculations at the B3LYP/6-311+G(d,p) levels. The HOMO and LUMO energies are calculated to understand the electronic character of the compounds. Intermolecular interactions within the crystal structures are quantitatively analyzed using Hirshfeld surface analysis .

The biological activities of these compounds are evaluated through their inhibitory effects on various cancer cell lines. For instance, a related compound showed marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, with IC50 values in the low micromolar range . Molecular docking studies are also conducted to predict the activity of these compounds against specific protein targets .

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Reactivity

The synthesis and chemical reactivity of similar compounds have been extensively studied. For instance, the work on heterocyclic synthesis with activated nitriles explores the production of polyfunctionally substituted heterocyclic compounds, highlighting the versatility of these chemical frameworks in synthesizing diverse molecular structures (Elian, Abdelhafiz, & Abdelreheim, 2014). Similarly, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for in vitro cytotoxic activity against cancer cells showcases the potential therapeutic applications of these compounds (Al-Sanea et al., 2020).

Anticancer and Antimicrobial Properties

Several studies have highlighted the anticancer and antimicrobial properties of related compounds. For example, a study on the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the potential of these compounds as antimicrobial agents (Hossan et al., 2012). Additionally, the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives further underscore the therapeutic potential of such chemical frameworks in cancer treatment (Hafez & El-Gazzar, 2017).

Analgesic Activities

Research on novel synthesis routes for pyrazole-containing thiophene, 2-alkyloxy-pyridine, and thieno[2,3-d]pyrimidine scaffolds as analgesic agents reveals the potential use of these compounds in developing new pain management therapies (Khalifa et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-5-3-6-18(28)9-16)32-27(22)37-14-23(34)30-19-7-4-8-20(10-19)35-2/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWLBTRMFKYQJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC(=O)NC5=CC(=CC=C5)OC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

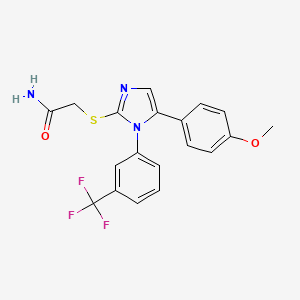

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)

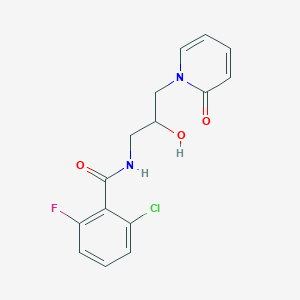

![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

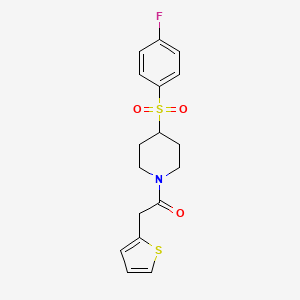

![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)

![(Z)-2-Cyano-N-[4-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2540990.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)

![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)

![3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2541005.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)